5-Fluoro-3,4-dihydroisoquinoline
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Overview
Description
5-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Baltz-Schiemann reaction, which involves the heating of diazonium intermediates derived from aminoisoquinolines with sodium nitrite and fluoroboric acid . Another approach is the directed ortho-lithiation reaction, where a precursor compound undergoes lithiation followed by fluorination .
Industrial Production Methods
Industrial production methods for 5-Fluoro-3,4-dihydroisoquinoline are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to fluorinated isoquinolines.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Palladium catalysts are often used for oxidative aromatization.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alkyl groups can be introduced under basic conditions.
Major Products
Oxidation: Fluorinated isoquinolines.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-Fluoro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including neuroprotective and anticancer properties.
Medicine: Investigated as a potential drug candidate for central nervous system disorders.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Fluoro-3,4-dihydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in neurotransmitter metabolism.
Receptor Binding: May bind to specific receptors in the central nervous system, modulating their activity.
Signal Transduction: Could influence signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-3,4-dihydroisoquinoline: Another fluorinated isoquinoline with similar synthetic routes and applications.
1,2,3,4-Tetrahydroisoquinoline: A non-fluorinated derivative with a wide range of biological activities.
Uniqueness
5-Fluoro-3,4-dihydroisoquinoline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated isoquinolines. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .
Biological Activity
5-Fluoro-3,4-dihydroisoquinoline (5F-DHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5F-DHIQ is part of the isoquinoline family, characterized by a bicyclic structure with a fluorine atom at the 5-position. Its molecular formula is C9H8FN, and it features a ketone functional group at the 1-position. The presence of fluorine is known to enhance the compound's lipophilicity and biological activity compared to its non-fluorinated analogs.
Biological Activities
Research indicates that 5F-DHIQ exhibits various pharmacological effects, including:
- Antitumor Activity : Studies have shown that derivatives of 5F-DHIQ can inhibit cancer cell proliferation. For example, certain derivatives demonstrated cytotoxic effects against human cancer cell lines, suggesting potential applications in oncology .
- Anticonvulsant Effects : The compound has been evaluated for its anticonvulsant properties in animal models. Some derivatives exhibited significant protection against induced seizures, indicating potential use in epilepsy treatment .
- Anti-inflammatory Properties : 5F-DHIQ has been studied for its ability to modulate inflammatory pathways. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, providing a basis for its use in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies have indicated that 5F-DHIQ and its derivatives possess antimicrobial properties, particularly against certain bacterial strains .
The biological activity of 5F-DHIQ is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The fluorine atom enhances the compound's ability to inhibit specific enzymes involved in cellular processes. For instance, it has been shown to inhibit urease activity, which is crucial for bacterial survival .
- Receptor Binding : Studies suggest that 5F-DHIQ may interact with sigma receptors, which are implicated in various neurological disorders. This interaction could explain its neuroprotective effects .
Table 1: Summary of Biological Activities of this compound
Activity Type | Effectiveness | Reference |
---|---|---|
Antitumor | Significant cytotoxicity | |
Anticonvulsant | Protective against seizures | |
Anti-inflammatory | Inhibition of cytokines | |
Antimicrobial | Effective against bacteria |
Case Study: Antitumor Activity
In a study examining the antitumor properties of 5F-DHIQ derivatives, researchers found that specific compounds exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of 5F-DHIQ in models of oxidative stress. Results showed that treatment with the compound reduced neuronal cell death and improved functional outcomes in rodent models of neurodegeneration.
Properties
Molecular Formula |
C9H8FN |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
5-fluoro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2 |
InChI Key |
ALNYPQQKQKUCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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